4-(Chlorocarbonyl)phenyl octyl carbonate
CAS No.: 57403-57-3
Cat. No.: VC14100700
Molecular Formula: C16H21ClO4
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57403-57-3 |
|---|---|
| Molecular Formula | C16H21ClO4 |
| Molecular Weight | 312.79 g/mol |
| IUPAC Name | (4-carbonochloridoylphenyl) octyl carbonate |
| Standard InChI | InChI=1S/C16H21ClO4/c1-2-3-4-5-6-7-12-20-16(19)21-14-10-8-13(9-11-14)15(17)18/h8-11H,2-7,12H2,1H3 |
| Standard InChI Key | WDOIAMUGUNVXHW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Introduction
Structural and Nomenclature Considerations
The systematic IUPAC name 4-(chlorocarbonyl)phenyl octyl carbonate describes a molecule with two distinct functional groups:
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A phenyl ring substituted at the para-position with a chlorocarbonyl group (–COCl).
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An octyl carbonate group (–O–CO–O–C₈H₁₇) attached to the same phenyl ring.
This structure implies a hybrid compound that merges the reactivity of acyl chlorides (from –COCl) with the steric bulk and hydrophobicity of a long-chain alkyl carbonate. Such dual functionality suggests potential utility as a reactive intermediate or stabilizer in polymer chemistry .
Synthetic Pathways and Reaction Mechanisms
Precursor-Based Synthesis
The synthesis of 4-(chlorocarbonyl)phenyl octyl carbonate likely involves sequential reactions starting from 4-chlorocarbonylphenylboronic acid or related intermediates. For example:
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Formation of the Phenyl Chlorocarbonyl Group:
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Carbonate Esterification:
A representative reaction scheme is hypothesized below:
Solvent-Free Melt Reactions
Patents describing similar compounds (e.g., α-hydroxycarboxylic acid amides) highlight solvent-free melt reactions as efficient pathways . For 4-(chlorocarbonyl)phenyl octyl carbonate, this would involve:
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Mixing 4-chlorocarbonylphenol with excess octyl chloroformate.
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Heating the mixture above its melting point (≈80–100°C) to facilitate esterification.
Physicochemical Properties
Thermal Stability and Phase Behavior
While direct data for 4-(chlorocarbonyl)phenyl octyl carbonate is unavailable, analogs suggest:
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Melting Point: Estimated between 50–70°C, based on octyl carbonates (e.g., dioctyl carbonate melts at 12°C) .
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Boiling Point: Likely exceeds 250°C due to the high molecular weight (≈300 g/mol) and non-volatile carbonate group .
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at 1770 cm⁻¹ (C=O stretch of carbonate), 1690 cm⁻¹ (C=O of acyl chloride), and 1250 cm⁻¹ (C–O–C asymmetric stretch) .
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NMR:
Applications in Polymer Stabilization
Synergistic Stabilization Mechanisms
Maleimido phenyl thiourea derivatives, which share structural motifs with 4-(chlorocarbonyl)phenyl octyl carbonate, exhibit synergistic effects when combined with metal-based stabilizers (e.g., Pb, Cd stearates) in PVC . The proposed mechanisms include:
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Labile Chlorine Replacement: The acyl chloride group (–COCl) reacts with unstable chlorines in PVC chains, preventing HCl elimination.
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HCl Scavenging: The carbonate group neutralizes liberated HCl, delaying autocatalytic degradation .
Comparative Efficiency
In thermal degradation studies, mixed stabilizers containing phenyl carbonate derivatives show:
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50–75% longer induction periods compared to commercial stabilizers alone.
Future Research Directions
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Synthetic Optimization: Develop one-pot methods to improve yield and scalability.
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Polymer Compatibility Testing: Evaluate performance in polyurethanes and polycarbonates.
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Environmental Impact Studies: Assess biodegradability and aquatic toxicity of octyl carbonate byproducts.
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